Dimethyl [(4-chloro-2-methylphenoxy)acetyl]propanedioate
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Overview
Description
Dimethyl [(4-chloro-2-methylphenoxy)acetyl]propanedioate is an organic compound with a complex structure that includes a chlorinated aromatic ring and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(4-chloro-2-methylphenoxy)acetyl]propanedioate typically involves the esterification of 4-chloro-2-methylphenoxyacetic acid with dimethyl malonate. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(4-chloro-2-methylphenoxy)acetyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Dimethyl [(4-chloro-2-methylphenoxy)acetyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl [(4-chloro-2-methylphenoxy)acetyl]propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl [(4-bromo-2-methylphenoxy)acetyl]propanedioate
- Dimethyl [(4-fluoro-2-methylphenoxy)acetyl]propanedioate
- Dimethyl [(4-iodo-2-methylphenoxy)acetyl]propanedioate
Uniqueness
Dimethyl [(4-chloro-2-methylphenoxy)acetyl]propanedioate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
111048-99-8 |
---|---|
Molecular Formula |
C14H15ClO6 |
Molecular Weight |
314.72 g/mol |
IUPAC Name |
dimethyl 2-[2-(4-chloro-2-methylphenoxy)acetyl]propanedioate |
InChI |
InChI=1S/C14H15ClO6/c1-8-6-9(15)4-5-11(8)21-7-10(16)12(13(17)19-2)14(18)20-3/h4-6,12H,7H2,1-3H3 |
InChI Key |
RYUKHCTVZOCRFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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